1-(4-Methoxyphenyl)-2,2-dimethylhexan-1-one
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Overview
Description
1-(4-Methoxyphenyl)-2,2-dimethylhexan-1-one is an organic compound characterized by the presence of a methoxyphenyl group attached to a dimethylhexanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-2,2-dimethylhexan-1-one typically involves the reaction of 4-methoxybenzaldehyde with a suitable ketone under specific conditions. One common method is the aldol condensation reaction, where 4-methoxybenzaldehyde reacts with acetone in the presence of a base such as potassium hydroxide. The reaction mixture is stirred and then precipitated to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and distillation are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)-2,2-dimethylhexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl ring, leading to the formation of various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(4-Methoxyphenyl)-2,2-dimethylhexan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-2,2-dimethylhexan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may act as an inhibitor or activator of certain biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
4-Methoxyamphetamine: Shares structural similarities but has distinct biological activities and uses.
Venlafaxine: Another compound with a methoxyphenyl group, used primarily as an antidepressant.
Uniqueness: 1-(4-Methoxyphenyl)-2,2-dimethylhexan-1-one is unique due to its specific chemical structure, which imparts distinct physical and chemical properties
Properties
CAS No. |
61067-11-6 |
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Molecular Formula |
C15H22O2 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-2,2-dimethylhexan-1-one |
InChI |
InChI=1S/C15H22O2/c1-5-6-11-15(2,3)14(16)12-7-9-13(17-4)10-8-12/h7-10H,5-6,11H2,1-4H3 |
InChI Key |
UAAFWWAINQAGKC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)(C)C(=O)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
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